

# The Role of GB1107 in Modulating the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |
|----------------------|---------|-----------|--|
| Compound Name:       | GB1107  |           |  |
| Cat. No.:            | B607606 | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**GB1107** is a potent and selective small-molecule inhibitor of Galectin-3 (Gal-3), a β-galactoside-binding lectin implicated in numerous aspects of cancer progression. This technical guide provides an in-depth overview of the preclinical evidence demonstrating the role of **GB1107** in modulating the tumor microenvironment (TME). By targeting Galectin-3, **GB1107** disrupts key pathological processes within the TME, leading to reduced tumor growth, decreased metastasis, and enhanced anti-tumor immunity. This document summarizes key quantitative data from preclinical studies in various cancer models, details the experimental protocols for pivotal assays, and visualizes the underlying signaling pathways and experimental workflows. The evidence presented herein positions **GB1107**, and its clinical successor GB1211, as a promising therapeutic strategy, both as a monotherapy and in combination with immune checkpoint inhibitors.

# Introduction to Galectin-3 in the Tumor Microenvironment

Galectin-3 is a multifaceted protein that is frequently overexpressed in a wide range of cancers. [1] Its expression is associated with poor prognosis, metastasis, and resistance to therapy.[1] Within the TME, Galectin-3, secreted by both tumor and stromal cells, orchestrates a complex network of interactions that promote tumorigenesis. These include:



- Immune Suppression: Galectin-3 contributes to an immunosuppressive TME by promoting the polarization of M2-like tumor-associated macrophages (TAMs), suppressing T-cell activation and inducing T-cell apoptosis.[2]
- Tumor Growth and Proliferation: It can directly stimulate cancer cell proliferation and confer resistance to apoptosis.
- Metastasis: Galectin-3 facilitates cell adhesion, migration, and invasion, key steps in the metastatic cascade.
- Angiogenesis: It promotes the formation of new blood vessels that supply nutrients to the tumor.

Given its central role in fostering a pro-tumorigenic microenvironment, Galectin-3 has emerged as a compelling therapeutic target.

### **GB1107**: A Selective Galectin-3 Inhibitor

**GB1107** is a small molecule designed to selectively inhibit the carbohydrate-recognition domain of Galectin-3, thereby blocking its downstream functions. Preclinical studies have demonstrated its efficacy in various cancer models, highlighting its potential to remodel the TME and impede cancer progression.

# Preclinical Efficacy of GB1107 in Oncology Lung Adenocarcinoma

In preclinical models of lung adenocarcinoma, **GB1107** has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with anti-PD-L1 checkpoint inhibitors.[1][3] [4][5]

Table 1: Efficacy of **GB1107** in a Syngeneic Mouse Model of Lung Adenocarcinoma (LLC1)[1] [6]



| Treatment<br>Group          | Mean Tumor<br>Volume (mm³)<br>at Day 18 | % Tumor<br>Growth<br>Inhibition | Mean Tumor<br>Weight (mg) at<br>Day 18 | % Tumor<br>Weight<br>Reduction |
|-----------------------------|-----------------------------------------|---------------------------------|----------------------------------------|--------------------------------|
| Vehicle                     | ~1100                                   | -                               | ~120                                   | -                              |
| GB1107 (10<br>mg/kg, daily) | ~570                                    | 48%                             | ~63                                    | 47.5%                          |
| Anti-PD-L1                  | ~1050                                   | 4.5%                            | ~115                                   | 4.2%                           |
| GB1107 + Anti-<br>PD-L1     | ~550                                    | 50%                             | ~60                                    | 50%                            |

Table 2: Effect of **GB1107** on Metastasis in a Lung Adenocarcinoma Model[1][6]

| Treatment Group          | Relative Lung Tumor<br>Burden (Luciferase Signal) | % Reduction in Metastasis |
|--------------------------|---------------------------------------------------|---------------------------|
| Vehicle                  | 1.0                                               | -                         |
| GB1107 (10 mg/kg, daily) | 0.21                                              | 79%                       |

Table 3: Modulation of the Tumor Microenvironment by **GB1107** in Lung Adenocarcinoma[1][6]

| Immune Cell Population     | Change with<br>GB1107 Treatment | Gene Expression<br>Marker | Change with<br>GB1107 Treatment |
|----------------------------|---------------------------------|---------------------------|---------------------------------|
| M1 Macrophages<br>(CD206-) | Increased Infiltration          | iNOS                      | Upregulated                     |
| M2 Macrophages<br>(CD206+) | Decreased Infiltration          | Arg1                      | Downregulated                   |
| CD8+ T-cells               | Increased Infiltration          | Granzyme B, IFN-y         | Upregulated                     |

## **Thyroid Cancer**



In in vitro models of thyroid cancer, **GB1107** has been shown to inhibit key processes associated with metastasis.[7][8][9]

Table 4: In Vitro Effects of GB1107 on Thyroid Cancer Cells[7][8][9]

| Cancer Cell Line | GB1107<br>Concentration | Effect on Cell<br>Migration | Effect on Cell<br>Invasion |
|------------------|-------------------------|-----------------------------|----------------------------|
| FTC-133          | 10 μΜ                   | Significant Inhibition      | Significant Inhibition     |
| 8505C            | 10 μΜ                   | Significant Inhibition      | Significant Inhibition     |
| FTC-133          | 100 μΜ                  | Strong Inhibition           | Strong Inhibition          |
| 8505C            | 100 μΜ                  | Strong Inhibition           | Strong Inhibition          |

### **Pancreatic Cancer**

Preclinical studies in pancreatic cancer models suggest that **GB1107** can enhance the efficacy of immunotherapy.[10] Genetic deletion of Galectin-3 in a mouse model of pancreatic ductal adenocarcinoma (PDAC) led to an increase in T-cell infiltration and an altered myeloid cell phenotype, making the tumors more susceptible to immune checkpoint blockade.[10] Treatment with **GB1107** in combination with a KRAS G12D inhibitor resulted in significantly enhanced therapeutic efficacy in an orthotopic pancreatic tumor mouse model.[10]

### **Gastric Cancer**

In a preclinical orthotopic mouse model of gastric cancer, the **GB1107** analogue demonstrated the ability to inhibit tumor growth. This effect is linked to the role of Galectin-3 in promoting a pro-tumorigenic inflammatory state in the gastric mucosa.

# Mechanism of Action: Signaling Pathways Modulated by GB1107

**GB1107**'s therapeutic effects stem from its inhibition of Galectin-3, which in turn modulates several critical intracellular signaling pathways.





Click to download full resolution via product page

Figure 1: GB1107 inhibits Galectin-3, blocking multiple pro-tumorigenic signaling pathways.

# Experimental Protocols In Vivo Tumor Growth and Metastasis Studies (Lung Adenocarcinoma)[1][6]

- Cell Lines: Lewis Lung Carcinoma (LLC1) cells.
- Animal Models: C57BL/6 mice for syngeneic models.
- Tumor Implantation: Subcutaneous injection of LLC1 cells into the flanks of mice. For metastasis studies, intravenous injection of luciferase-expressing LLC1 cells.



- Treatment: Oral gavage of GB1107 (10 mg/kg) daily. For combination studies, intraperitoneal injection of anti-PD-L1 antibody.
- Tumor Measurement: Tumor volume measured regularly with calipers. At the end of the study, tumors are excised and weighed.
- Metastasis Quantification: Lung metastasis quantified by measuring luciferase activity in whole-lung lysates.
- Immunophenotyping: Tumors are dissociated into single-cell suspensions and analyzed by flow cytometry for immune cell populations (macrophages, T-cells).
- Gene Expression Analysis: RNA is extracted from tumor tissue and analyzed by qPCR for markers of immune activation.



Click to download full resolution via product page

Figure 2: General workflow for in vivo preclinical evaluation of GB1107.

# In Vitro Cell Migration and Invasion Assays (Thyroid Cancer)[7][8][9]



- Cell Lines: FTC-133 and 8505C human thyroid cancer cell lines.
- Migration Assay: Boyden chamber assay. Cells are seeded in the upper chamber of a transwell insert, and chemoattractant is placed in the lower chamber. Migrated cells on the underside of the insert are stained and quantified.
- Invasion Assay: Similar to the migration assay, but the transwell insert is coated with Matrigel to simulate the extracellular matrix. Invading cells are quantified.
- Treatment: GB1107 is added to the cell culture medium at various concentrations.
- Western Blot Analysis: To assess the impact on signaling pathways, cell lysates are analyzed by Western blot for key proteins such as phosphorylated AKT and β-catenin.

## **Clinical Development and Future Perspectives**

While direct clinical trial data for **GB1107** in oncology is not publicly available, its orally available analogue, GB1211, is currently in clinical development.

- GALLANT-1 Trial (NCT05240131): A Phase 1b/2a trial of GB1211 in combination with the anti-PD-L1 antibody atezolizumab for the first-line treatment of non-small cell lung cancer (NSCLC).[11][12] Topline results showed an encouraging objective tumor response rate of 60% in patients who received the recommended Phase 2 dose.[13]
- Melanoma and Head and Neck Squamous Cell Carcinoma Trial: An investigator-initiated Phase 2 trial is evaluating GB1211 in combination with the anti-PD-1 antibody pembrolizumab in patients with metastatic melanoma and HNSCC.[14]

The promising preclinical data for **GB1107**, coupled with the early clinical success of its successor GB1211, strongly supports the continued investigation of Galectin-3 inhibition as a novel strategy to overcome resistance to immunotherapy and improve outcomes for cancer patients.

### Conclusion

**GB1107** effectively modulates the tumor microenvironment by inhibiting the multifaceted protumorigenic functions of Galectin-3. Preclinical evidence across multiple cancer types



demonstrates its ability to reduce tumor growth and metastasis, and importantly, to reprogram the immune landscape to be more responsive to anti-tumor immunity. The ongoing clinical development of the Galectin-3 inhibitor GB1211 further validates this approach. The data compiled in this guide underscore the significant potential of targeting Galectin-3 with inhibitors like **GB1107** as a valuable addition to the oncology armamentarium. Further research is warranted to fully elucidate the therapeutic potential of this class of drugs in a broader range of malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 3. An Orally Active Galectin-3 Antagonist Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Deletion of Galectin-3 Inhibits Pancreatic Cancer Progression and Enhances the Efficacy of Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Study to Investigate the Safety and Efficacy of GB1211 (a Galectin-3 Inhibitor) in Combination With Atezolizumab in Patients With Non-Small Cell Lung Cancer (NSCLC). [clin.larvol.com]



- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. First Patient Enrolls in Phase 2 GB1211-Pembrolizumab Trial [synapse.patsnap.com]
- 14. GB1211 and Pembrolizumab Versus Pembrolizumab and Placebo in Patients With Metastatic Melanoma and Head and Neck Squamous Cell Carcinoma [clin.larvol.com]
- To cite this document: BenchChem. [The Role of GB1107 in Modulating the Tumor Microenvironment: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607606#the-role-of-gb1107-in-modulating-the-tumor-microenvironment]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com